5-Bromo-8-nitronaphthalene-1-carboxylic acid

Description

BenchChem offers high-quality 5-Bromo-8-nitronaphthalene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-nitronaphthalene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-8-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDSMHRBRMMBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481736 | |

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65440-41-7 | |

| Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

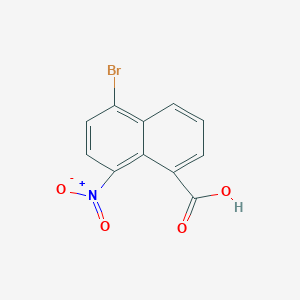

5-Bromo-8-nitronaphthalene-1-carboxylic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 5-bromo-8-nitronaphthalene-1-carboxylic acid, a substituted naphthalene derivative of interest in various chemical syntheses. The document details its chemical structure, nomenclature, physicochemical properties, and key experimental protocols for its synthesis and subsequent reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

5-Bromo-8-nitronaphthalene-1-carboxylic acid is an aromatic organic compound characterized by a naphthalene core. This bicyclic aromatic system is functionalized with three different substituents: a bromine atom at the 5-position, a nitro group at the 8-position, and a carboxylic acid group at the 1-position.[1] The unique arrangement of these electron-withdrawing and sterically bulky groups on the naphthalene ring imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis.[1]

IUPAC Name: 5-bromo-8-nitronaphthalene-1-carboxylic acid

Alternative Name: 5-Bromo-8-nitro-1-naphthoic acid[1]

Chemical Structure:

Image Source: PubChem CID 12236000

Physicochemical Properties

The following table summarizes the key quantitative data for 5-bromo-8-nitronaphthalene-1-carboxylic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆BrNO₄ | [1] |

| Molecular Weight | 296.07 g/mol | [1] |

| CAS Number | 65440-41-7 |

Experimental Protocols

The synthesis and reactions of 5-bromo-8-nitronaphthalene-1-carboxylic acid involve standard organic chemistry transformations. Below are detailed methodologies for its preparation and potential subsequent reactions.

3.1. Synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

The primary synthetic route involves a two-step electrophilic aromatic substitution sequence starting from a suitable naphthalene precursor, typically naphthalenecarboxaldehyde.[1] The order of bromination and nitration is crucial for achieving the desired substitution pattern.[1]

-

Step 1: Bromination of the Naphthalene Core

-

Objective: To introduce a bromine atom at the 5-position of the naphthalene ring.

-

Reagents: Naphthalenecarboxaldehyde, bromine (Br₂), and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

-

Procedure: Naphthalenecarboxaldehyde is dissolved in a suitable inert solvent (e.g., dichloromethane). The catalyst, FeBr₃, is added to the solution. Bromine is then added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or column chromatography.

-

-

Step 2: Nitration of the Brominated Intermediate

-

Objective: To introduce a nitro group at the 8-position of the brominated naphthalene ring.

-

Reagents: The brominated intermediate from Step 1, a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).

-

Procedure: The brominated naphthalene derivative is slowly added to a pre-cooled mixture of concentrated sulfuric and nitric acids. The temperature of the reaction is carefully maintained, usually at low temperatures, to prevent over-nitration and side reactions. The reaction mixture is stirred until the starting material is fully converted. The product, 5-bromo-8-nitronaphthalene-1-carbaldehyde, is then precipitated by pouring the reaction mixture onto ice, followed by filtration, washing, and drying.

-

-

Step 3: Oxidation to Carboxylic Acid

-

Objective: To oxidize the aldehyde group to a carboxylic acid.

-

Reagents: 5-bromo-8-nitronaphthalene-1-carbaldehyde, an oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.

-

Procedure: The aldehyde is treated with the oxidizing agent under appropriate conditions (e.g., in an aqueous basic solution for KMnO₄). The reaction progress is monitored, and upon completion, the excess oxidizing agent is quenched. The product, 5-bromo-8-nitronaphthalene-1-carboxylic acid, is then isolated by acidification, which causes it to precipitate, followed by filtration and purification.

-

3.2. Further Reactions of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

The functional groups on 5-bromo-8-nitronaphthalene-1-carboxylic acid allow for a variety of subsequent chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂) using various reducing agents. A common method is catalytic hydrogenation, employing hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).[1] This transformation yields 5-bromo-8-aminonaphthalene-1-carboxylic acid, a key intermediate for the synthesis of dyes and other complex organic molecules.

-

Nucleophilic Substitution of Bromine: The bromine atom can be displaced by a range of nucleophiles under specific reaction conditions, such as in the presence of a copper catalyst.[1] For instance, reactions with amines or thiols can introduce new functional groups at the 5-position.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of 5-bromo-8-nitronaphthalene-1-carboxylic acid.

Caption: Synthetic workflow for 5-Bromo-8-nitronaphthalene-1-carboxylic acid.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid (CAS Number: 65440-41-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-Bromo-8-nitronaphthalene-1-carboxylic acid, identified by CAS number 65440-41-7. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug discovery. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for their determination, and a visualization of a potential metabolic pathway.

Core Physicochemical Properties

5-Bromo-8-nitronaphthalene-1-carboxylic acid is a substituted naphthalene derivative.[1] Its structure, featuring a naphthalene core with bromo, nitro, and carboxylic acid functional groups, imparts specific chemical characteristics relevant to its potential applications in synthesis and biological systems.[1]

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for 5-Bromo-8-nitronaphthalene-1-carboxylic acid is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrNO₄ | [1] |

| Molecular Weight | 296.07 g/mol | [1] |

| Melting Point | Approximately 260 °C | [1] |

| Boiling Point | Approximately 488.9 °C (Predicted) | [1] |

| Density | Approximately 1.804 g/cm³ | [1] |

| IUPAC Name | 5-bromo-8-nitronaphthalene-1-carboxylic acid | |

| Canonical SMILES | C1=CC(=C2C(=C1)C(=CC=C2--INVALID-LINK--[O-])Br)C(=O)O | |

| InChI Key | PELZLDYCMWFUJW-UHFFFAOYSA-N | [1] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the physicochemical properties of aromatic carboxylic acids like 5-Bromo-8-nitronaphthalene-1-carboxylic acid.

Synthesis and Purification

Synthesis: The synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is typically achieved through a two-step process involving the bromination and subsequent nitration of a naphthalene derivative.[1] A common starting material is 1-naphthaldehyde or 1-naphthoic acid. The bromination is carried out using a brominating agent in the presence of a catalyst, followed by nitration using a mixture of concentrated nitric and sulfuric acids.[1]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide and water, or by column chromatography.[1]

Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of 5-Bromo-8-nitronaphthalene-1-carboxylic acid.

Determination of Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the dried, purified compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slower, e.g., 1-2 °C/min, near the melting point).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO if the compound has low water solubility).

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

The initial pH of the solution is recorded.

-

The standardized base solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

This process is continued until the pH of the solution has passed the equivalence point (a sharp increase in pH).

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis).

-

The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Potential Metabolic Pathway and Biological Implications

While no specific signaling pathways have been experimentally confirmed for 5-Bromo-8-nitronaphthalene-1-carboxylic acid, the metabolism of related nitronaphthalene compounds has been studied. These studies suggest that nitronaphthalenes can undergo metabolic activation, a process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, potentially resulting in genotoxicity.[2][3]

The proposed metabolic activation pathway for nitronaphthalenes generally involves two main routes: nitroreduction and ring oxidation.

Plausible Metabolic Activation Pathway of Nitronaphthalenes

Caption: A generalized metabolic activation pathway for nitronaphthalenes leading to potential genotoxicity.

This diagram illustrates that nitronaphthalene derivatives can be metabolized by cellular enzymes such as nitroreductases and cytochrome P450s. These enzymatic reactions can generate reactive electrophilic intermediates, such as nitrenium ions or diol-epoxides. These reactive species can then form covalent adducts with DNA and proteins, which can lead to mutations and cellular damage, ultimately contributing to genotoxicity and cytotoxicity. It is important to emphasize that this is a generalized pathway for the class of nitronaphthalenes and has not been specifically demonstrated for 5-Bromo-8-nitronaphthalene-1-carboxylic acid. Further research is required to elucidate the specific metabolic fate and biological effects of this particular compound.

References

- 1. Buy 5-Bromo-8-nitronaphthalene-1-carboxylic acid (EVT-348322) | 65440-41-7 [evitachem.com]

- 2. Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-8-nitro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-nitro-1-naphthoic acid is a substituted naphthalene derivative with significant potential in synthetic organic chemistry. Its unique structural features, arising from the presence of a carboxylic acid, a nitro group, and a bromine atom on the naphthalene core, make it a valuable building block and a subject of interest for various chemical and potentially biological applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications, with a focus on its utility as a protective group.

Chemical Properties and Data

5-Bromo-8-nitro-1-naphthoic acid is a solid organic compound. The presence of both electron-withdrawing (nitro) and moderately deactivating (bromo) groups, along with a carboxylic acid function, on the sterically hindered 1 and 8 positions of the naphthalene ring, governs its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrNO₄ | PubChem[1] |

| Molecular Weight | 296.07 g/mol | PubChem[1] |

| IUPAC Name | 5-bromo-8-nitronaphthalene-1-carboxylic acid | PubChem[1] |

| CAS Number | 65440-41-7 | PubChem[1] |

Synthesis of 5-Bromo-8-nitro-1-naphthoic acid

A plausible synthetic route for 5-Bromo-8-nitro-1-naphthoic acid can be adapted from established procedures for the synthesis of similarly substituted naphthalenes, such as 5-bromo-8-nitroisoquinoline.[2] The following is a proposed experimental protocol.

Experimental Protocol: Proposed Synthesis

Reaction Scheme:

Caption: Proposed synthesis of 5-Bromo-8-nitro-1-naphthoic acid.

Materials:

-

8-nitro-1-naphthoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid (96%)

-

Dry ice-acetone bath

-

Crushed ice

-

25% aqueous ammonia

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

-

Toluene

-

Celite

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, carefully add concentrated sulfuric acid. Cool the acid to 0°C using an ice bath.

-

Addition of Starting Material: Slowly add 8-nitro-1-naphthoic acid to the stirred sulfuric acid, ensuring the temperature remains below 30°C.

-

Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.

-

Reaction Monitoring: Stir the suspension efficiently for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Pour the homogeneous reaction mixture onto crushed ice in a separate large flask placed in an ice-water bath.

-

Neutralization: Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the internal temperature below 25°C.

-

Extraction: Transfer the alkaline suspension to a separatory funnel and extract with diethyl ether. Separate the layers and extract the aqueous phase with two more portions of diethyl ether.

-

Washing: Combine the organic phases and wash sequentially with 1 M NaOH solution and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Suspend the crude solid in a mixture of heptane and toluene and heat to reflux with stirring. Filter the hot solution through Celite. Allow the filtrate to cool slowly overnight with stirring. Isolate the precipitated solid by filtration, wash with ice-cold heptane, and air-dry to obtain 5-Bromo-8-nitro-1-naphthoic acid.

Applications in Organic Synthesis

Protecting Group for Alcohols

A significant application of 5-Bromo-8-nitro-1-naphthoic acid is its use as a protecting group for primary and secondary alcohols. The protection occurs under Mitsunobu conditions, and the resulting ester is stable under various reaction conditions.

Mechanism of Protection (Mitsunobu Reaction):

Caption: Protection of an alcohol using 5-Bromo-8-nitro-1-naphthoic acid.

The deprotection can be readily achieved under mild reducing conditions. This is attributed to the significant steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring.

Potential Biological Activity

While specific biological studies on 5-Bromo-8-nitro-1-naphthoic acid are not widely reported, the presence of the nitroaromatic moiety suggests potential for biological activity. Nitro-containing compounds are known to exhibit a range of biological effects, including antimicrobial and cytotoxic properties. The mechanism of action of many nitroaromatic compounds involves their reduction within cells to form reactive nitroso and other radical species, which can lead to cellular damage.

Further research is warranted to explore the potential pharmacological applications of 5-Bromo-8-nitro-1-naphthoic acid and its derivatives, particularly in the areas of antimicrobial and anticancer drug discovery. The cytotoxicity of related nitronaphthoic acid derivatives is an area of active investigation.

Conclusion

5-Bromo-8-nitro-1-naphthoic acid is a valuable synthetic intermediate with a demonstrated application as a sterically-labile protecting group for alcohols. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methodologies in organic chemistry. The exploration of its potential biological activities, driven by the presence of the nitroaromatic system, presents an exciting avenue for future research in medicinal chemistry and drug development. This guide provides a foundational understanding of this compound for researchers and scientists working in these fields.

References

An In-depth Technical Guide on the Electronic and Steric Properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-nitronaphthalene-1-carboxylic acid is a substituted naphthalene derivative with significant potential in synthetic chemistry and drug discovery. The strategic placement of a bromine atom, a nitro group, and a carboxylic acid on the naphthalene core imparts a unique combination of electronic and steric characteristics. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the steric bulk and electronic influence of the bromine atom, governs the molecule's reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the electronic and steric properties of this compound, supported by available data and theoretical considerations.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is presented in Table 1. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆BrNO₄ | [1] |

| Molecular Weight | 296.07 g/mol | [1] |

| CAS Number | 65440-41-7 | [1] |

| Melting Point | Approximately 260 °C | [1] |

| Boiling Point | Predicted to be around 488.9 °C | [1] |

| Density | Approximately 1.804 g/cm³ | [1] |

Electronic Properties

The electronic properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid are primarily dictated by the interplay of the electron-donating and electron-withdrawing substituents on the aromatic naphthalene system.

Influence of Substituents

-

Nitro Group (-NO₂): The nitro group at the 8-position is a strong electron-withdrawing group due to both the resonance (-M) and inductive (-I) effects. This significantly reduces the electron density of the naphthalene ring system, making it more susceptible to nucleophilic attack and influencing the acidity of the carboxylic acid.

-

Bromine Atom (-Br): The bromine atom at the 5-position exerts a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect (-I), but it also has a weak electron-donating resonance effect (+M) due to its lone pairs.

The combined effect of these substituents creates a complex electronic landscape across the molecule, influencing its reactivity and spectroscopic properties. The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. Hammett substituent constants (σ) are determined based on the ionization of substituted benzoic acids. While specific Hammett constants for this complex substitution pattern on a naphthalene ring are not available, the known values for individual substituents on benzene rings (σp for -NO₂ is 0.78, and for -Br is 0.23) indicate a strong overall electron-withdrawing character.[2]

Steric Properties

The steric environment of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is defined by the spatial arrangement of its substituents around the rigid naphthalene core.

The peri-positions of the carboxylic acid (at C1) and the nitro group (at C8) create significant steric hindrance. This crowding can force the substituents out of the plane of the naphthalene ring, which in turn can affect the electronic conjugation and the molecule's overall conformation. The bromine atom at the 5-position further contributes to the steric bulk of the molecule.

A definitive understanding of the steric properties, including precise bond lengths, bond angles, and dihedral angles, would require X-ray crystallographic analysis. Unfortunately, publicly available crystal structure data for this specific compound could not be located.

Synthesis

The synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is generally achieved through a multi-step process involving the functionalization of a naphthalene-based starting material.

Synthetic Pathway

A plausible synthetic route involves the bromination and nitration of a suitable naphthalene derivative. The order of these electrophilic aromatic substitution reactions is crucial to achieve the desired substitution pattern.

Caption: General synthetic pathway for 5-Bromo-8-nitronaphthalene-1-carboxylic acid.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline (Illustrative Protocol)

While a specific, detailed protocol for the target molecule is not available, the synthesis of the structurally related 5-bromo-8-nitroisoquinoline provides a relevant example of the reaction conditions that may be employed.[3]

Materials:

-

Concentrated sulfuric acid (96%)

-

Isoquinoline

-

N-bromosuccinimide (NBS)

-

Potassium nitrate

-

Crushed ice

-

25% aqueous ammonia

-

Diethyl ether

-

Heptane

-

Toluene

Procedure:

-

Bromination:

-

A solution of isoquinoline in concentrated sulfuric acid is cooled to -25 °C.

-

N-bromosuccinimide is added portion-wise while maintaining the temperature between -26 °C and -22 °C.

-

The mixture is stirred for several hours at low temperature.

-

-

Nitration:

-

Potassium nitrate is added to the reaction mixture at a temperature below -10 °C.

-

The mixture is stirred for one hour at -10 °C and then allowed to stir overnight.

-

-

Work-up and Isolation:

-

The reaction mixture is poured onto crushed ice.

-

The pH is adjusted to 9.0 with aqueous ammonia, keeping the temperature below 25 °C.

-

The resulting suspension is extracted with diethyl ether.

-

The combined organic layers are processed, and the crude product is purified by recrystallization from a heptane/toluene mixture to yield 5-bromo-8-nitroisoquinoline.

-

Note: This protocol is for a related compound and would require adaptation and optimization for the synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, likely starting from naphthalene-1-carboxylic acid.

Spectroscopic Analysis Workflow

The characterization of 5-Bromo-8-nitronaphthalene-1-carboxylic acid would typically involve a suite of spectroscopic techniques to confirm its structure and probe its electronic properties.

Caption: Standard workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

5-Bromo-8-nitronaphthalene-1-carboxylic acid is a molecule with a rich combination of electronic and steric features. The strong electron-withdrawing character, conferred by the nitro and carboxylic acid groups, and the significant steric crowding in the peri-positions are its defining characteristics. While a complete quantitative description of its properties is currently limited by the lack of publicly available experimental data, this guide provides a solid foundation for understanding its chemical nature. Further research, including detailed spectroscopic analysis, X-ray crystallography, and computational studies, is necessary to fully elucidate the nuanced electronic and steric landscape of this promising synthetic building block.

References

A Technical Guide to Substituted Nitronaphthalene Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitronaphthalene compounds represent a versatile class of molecules with significant interest in medicinal chemistry and materials science. The naphthalene scaffold, a rigid and lipophilic bicyclic aromatic system, serves as a privileged structure for the design of novel therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's chemical properties and biological activity. These compounds are intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of substituted nitronaphthalene compounds, with a focus on their potential in drug development.

Synthesis of Substituted Nitronaphthalene Compounds

The synthesis of nitronaphthalene derivatives can be achieved through various methods, primarily involving electrophilic nitration of the naphthalene ring or functional group manipulation on a pre-existing nitronaphthalene core.

Direct Nitration

The most common method for synthesizing 1-nitronaphthalene is the direct nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid.[2][3] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile. The reaction is typically regioselective, yielding 1-nitronaphthalene as the major product (90-92%), with 2-nitronaphthalene as a minor isomer.[2]

Other nitrating agents and conditions have been explored to improve yield and selectivity, including:

-

90% nitric acid in acetonitrile.[2]

-

Indium(III) triflate or lanthanum(III) nitrobenzenesulfonates as catalysts instead of sulfuric acid.[2]

-

Nitration on high silica zeolite with 70% nitric acid.[2]

Advanced Synthetic Routes

Modern synthetic strategies offer more control and versatility for creating complex substituted nitronaphthalenes.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds. It can be used in two ways to synthesize phenyl-substituted nitronaphthalenes:

-

Coupling of a 1-halonaphthalene with phenylboronic acid, followed by nitration of the resulting 1-phenylnaphthalene.

-

Nitration of a suitable naphthalene derivative to form a 4-nitro-1-halonaphthalene, which is then coupled with phenylboronic acid.[4]

-

-

Sandmeyer Reaction: This reaction allows for the conversion of an amino group on the naphthalene ring to a variety of functional groups, including halides. For instance, 4-nitro-1-naphthylamine can be converted to 4-nitro-1-bromonaphthalene, a key intermediate for subsequent coupling reactions.[4]

-

Deamination: In an unusual synthesis, 1-nitronaphthalene has been prepared from 1-amino-5-nitronaphthalene via diazotization followed by reductive deamination using aqueous copper sulfate.

Table 1: Summary of Selected Synthetic Methods for Nitronaphthalene Derivatives

| Product | Starting Material(s) | Key Reagents/Catalysts | Solvent | Yield | Reference(s) |

| 1-Nitronaphthalene | Naphthalene | Conc. HNO₃, Conc. H₂SO₄ | 1,4-Dioxane | 96-97% | [2] |

| 1-Nitronaphthalene | Naphthalene | 90% HNO₃ | Acetonitrile | 85% | [2] |

| 1- and 2-Nitronaphthalenes | 1- and 2-Naphthylboronic acids | tert-Butyl nitrite | 1,4-Dioxane | 75-76% | [2] |

| 1-Phenyl-4-nitronaphthalene | 4-Nitro-1-bromonaphthalene, Phenylboronic acid | Palladium catalyst, Base | - | - | [4] |

| Dinitronaphthalenes | 1-Nitronaphthalene | - | HY-zeolite catalyst | - | [5] |

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 1-Nitronaphthalene via Direct Nitration

This protocol is adapted from a procedure using a nitrating mixture in 1,4-dioxane, which allows the reaction to occur under homogeneous conditions.[2]

Materials:

-

Naphthalene

-

Concentrated (65%) Nitric Acid

-

Concentrated (96%) Sulfuric Acid

-

1,4-Dioxane

-

Ethanol (96%)

-

Ice-cold distilled water

-

50 mL Erlenmeyer flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolve 0.50 g (3.9 mmol) of naphthalene in 1,4-dioxane in a 50 mL Erlenmeyer flask.

-

Prepare the nitrating mixture by slowly adding 0.50-1.00 mL of concentrated sulfuric acid to 0.50-1.00 mL of concentrated nitric acid, with cooling in an ice bath.

-

Slowly add the prepared nitrating mixture to the solution of naphthalene in dioxane with stirring.

-

Heat the reaction mixture under reflux with stirring for the desired period (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a test tube and dilute to 25 mL with ice-cold distilled water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from 96% ethanol to obtain pure 1-nitronaphthalene as yellow crystals.

Biological Activities of Substituted Nitronaphthalenes

Naphthalene derivatives, in general, exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The presence of a nitro group can modulate this activity, often enhancing it through various mechanisms.

Anticancer Activity

Several studies have highlighted the potential of nitronaphthalene derivatives as anticancer agents. These compounds can exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.

For example, novel nitro-substituted hydroxynaphthanilides have demonstrated potent antiproliferative activity against human cancer cell lines. Specifically, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide showed significant activity against THP-1 (leukemia) and MCF-7 (breast cancer) cells, while being less toxic to non-tumor cells.[3] These compounds were found to induce G1 phase cell cycle arrest, associated with the downregulation of cyclin E1.[3]

Furthermore, naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their antineoplastic activity. One compound, in particular, showed remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing apoptosis.[8] It also demonstrated in vivo efficacy in suppressing breast cancer tumor growth in a mouse model.[8]

Table 2: Anticancer Activity of Selected Nitro-Substituted Naphthalene Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 3.06 | [3] |

| MCF-7 (Breast) | 4.61 | [3] | |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (Leukemia) | 5.80 | [3] |

| MCF-7 (Breast) | 5.23 | [3] | |

| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 1.05 | [3] |

| MCF-7 (Breast) | 1.65 | [3] |

Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[9] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive intermediates that can damage DNA and other critical biomolecules.[9]

Several naphthalene derivatives are already in clinical use as antimicrobial agents, such as nafcillin (antibacterial) and naftifine (antifungal).[10] Research into novel naphthalene derivatives continues to yield promising results. For instance, newly synthesized naphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) have shown potent and broad-spectrum antibacterial activity against highly virulent ESKAPE pathogens, which are a leading cause of nosocomial infections.[10]

Table 3: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Naphthalene-derived bis-QACs (e.g., 5d, 6d) | S. aureus (MRSA) | 0.25 - 1 | 0.5 - 2 | [10] |

| K. pneumoniae | 1 - 4 | 2 - 8 | [10] | |

| A. baumannii | 0.5 - 2 | 1 - 4 | [10] | |

| P. aeruginosa | 2 - 8 | 4 - 16 | [10] | |

| E. coli | 2 - 4 | 4 - 8 | [10] |

Experimental Protocols: Biological Assays

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the general steps for determining the IC₅₀ value of a compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates, multichannel pipette, incubator, microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Metabolism and Mechanism of Action

The biological effects of nitronaphthalene compounds, both therapeutic and toxic, are intrinsically linked to their metabolism. The primary pathway for the metabolic activation of naphthalene and its derivatives is oxidation by cytochrome P450 (CYP) monooxygenases.[11][12]

Cytochrome P450-Mediated Metabolism

In humans, CYP enzymes, particularly in the liver, metabolize naphthalene to form reactive intermediates like epoxides.[11] For naphthalene, this leads to the formation of 1,2-naphthalene oxide, which can then be detoxified by hydrolysis to a dihydrodiol or by conjugation with glutathione (GSH). However, the epoxide can also covalently bind to cellular macromolecules, leading to cytotoxicity.[13] Human CYP1A2 and CYP3A4 have been identified as key isoforms in naphthalene metabolism.[11]

1-Nitronaphthalene is also a substrate for CYP enzymes, and its metabolism can lead to reactive intermediates that cause cellular damage, particularly in the lungs.[13] This bioactivation is a critical step in its toxicity.

Table 4: Kinetic Parameters for Naphthalene Metabolism by Human Liver Microsomes

| Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |

| trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 | [11] |

| 1-Naphthol | 40 | 268 | [11] |

| 2-Naphthol | 116 | 22 | [11] |

Protocol 3: In Vitro Cytochrome P450 Metabolism Assay

This protocol provides a general framework for assessing the metabolism of a test compound by human liver microsomes (HLMs).

Materials:

-

Human Liver Microsomes (HLMs)

-

Test compound

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Incubator/water bath, centrifuge, LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding an equal volume of cold quenching solution (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

-

Calculate metabolic parameters such as the rate of depletion and metabolite formation.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Synthesis and Evaluation Workflow

Caption: General workflow for the synthesis and biological evaluation of substituted nitronaphthalene compounds.

Metabolic Activation Pathway

Caption: Metabolic activation of nitronaphthalene by Cytochrome P450 enzymes leading to detoxification or toxicity.

Apoptosis Induction Pathway

References

- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromo-Nitronaphthalene Derivatives: Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromo-nitronaphthalene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their discovery, synthetic methodologies, physicochemical properties, and biological activities, with a focus on their potential as anticancer and antimicrobial agents.

Discovery and Background

The exploration of naphthalene derivatives has been a cornerstone of organic and medicinal chemistry for over a century. The introduction of bromo and nitro functionalities to the naphthalene scaffold creates a diverse array of isomers with unique electronic and steric properties. Historically, the synthesis of nitronaphthalene derivatives dates back to the early days of aromatic chemistry, with nitration of naphthalene being a common undergraduate laboratory experiment. The subsequent bromination of nitronaphthalene or nitration of bromonaphthalene has led to the generation of a wide variety of bromo-nitronaphthalene isomers. These compounds have primarily been utilized as intermediates in the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceuticals. In recent years, there has been a growing interest in the intrinsic biological activities of these derivatives, driven by the known bioactivity of both nitroaromatic and halogenated aromatic compounds.

Physicochemical Properties

The position of the bromo and nitro substituents on the naphthalene ring significantly influences the physicochemical properties of the resulting isomers. These properties, in turn, can affect the compound's pharmacokinetic and pharmacodynamic profile. A summary of key physicochemical properties for several bromo-nitronaphthalene isomers is presented in Table 1.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-2-nitronaphthalene | 4185-55-1 | C₁₀H₆BrNO₂ | 252.06 | 98-99[1] | 338.1±15.0 (Predicted)[1] |

| 1-Bromo-4-nitronaphthalene | 4236-05-9 | C₁₀H₆BrNO₂ | 252.06 | 82-84 | 338.1±15.0 (Predicted) |

| 1-Bromo-5-nitronaphthalene | 5328-76-7 | C₁₀H₆BrNO₂ | 252.07 | 121-123 | 338.1±15.0 (Predicted) |

| 1-Bromo-6-nitronaphthalene | 67878-75-5 | C₁₀H₆BrNO₂ | 252.06 | 130-131 | 375.0±15.0 (Predicted) |

| 1-Bromo-8-nitronaphthalene | 13658-56-5 | C₁₀H₆BrNO₂ | 252.06 | 99-101 | 338.1±15.0 (Predicted) |

| 2-Bromo-1-nitronaphthalene | 4185-62-0 | C₁₀H₆BrNO₂ | 252.06 | 103-105 | 338.1±15.0 (Predicted) |

| 2-Bromo-3-nitronaphthalene | 67116-33-0 | C₁₀H₆BrNO₂ | 252.06 | 82-83[2] | 338.13 at 760 mmHg[2] |

Synthesis and Experimental Protocols

The synthesis of bromo-nitronaphthalene derivatives can be achieved through several routes, primarily involving the electrophilic substitution of naphthalene or its derivatives. The two main strategies are the nitration of a bromonaphthalene precursor or the bromination of a nitronaphthalene precursor. The choice of route often depends on the desired isomer and the availability of starting materials.

General Synthetic Workflow

A general workflow for the synthesis and characterization of bromo-nitronaphthalene derivatives is depicted below.

Experimental Protocol: Synthesis of 1-Bromo-4-nitronaphthalene via Sandmeyer Reaction

This protocol details the synthesis of 1-bromo-4-nitronaphthalene starting from 4-nitro-1-naphthylamine.[3]

Reagents:

-

4-Nitro-1-naphthylamine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Dichloromethane or diethyl ether

-

Dilute sodium hydroxide solution

Procedure:

-

Dissolve 4-nitro-1-naphthylamine (1.0 equivalent) in aqueous HBr.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of a catalytic amount of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic extract with water, dilute sodium hydroxide solution, and then water again.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a more complex derivative, 1-phenyl-4-nitronaphthalene, using 1-bromo-4-nitronaphthalene as a starting material.[4]

Reagents:

-

1-Bromo-4-nitronaphthalene

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Ethyl acetate

Procedure:

-

To a flame-dried Schlenk flask, add 1-bromo-4-nitronaphthalene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under the inert atmosphere.

-

Add degassed toluene and degassed water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-phenyl-4-nitronaphthalene.

Biological Activities

Bromo-nitronaphthalene derivatives have been investigated for a range of biological activities, with a particular focus on their potential as anticancer and antimicrobial agents. The presence of the electron-withdrawing nitro group and the lipophilic bromo group can lead to interactions with various biological targets.

Anticancer Activity

Several studies have reported the cytotoxic effects of naphthalene derivatives against various cancer cell lines. While data specifically for bromo-nitronaphthalene isomers is limited, related compounds have shown promising activity. For example, some aminobenzylnaphthols have demonstrated cytotoxic effects in pancreatic and colorectal cancer cell lines with IC₅₀ values in the micromolar range.[5] Similarly, certain naphthalene-chalcone derivatives have been evaluated for their anticancer potential against breast cancer cell lines.[6]

Table 2: Anticancer Activity of Selected Naphthalene Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [5] |

| Aminobenzylnaphthols (MMZ-45B) | HT-29 (Colorectal) | 31.78 ± 3.93 | [5] |

| Naphthalene-chalcone (3f) | MCF-7 (Breast) | 222.72 (µg/mL) | [6] |

| 1,4-Naphthoquinone derivatives (PD9, PD10, etc.) | DU-145, MDA-MB-231, HT-29 | 1-3 | [7] |

It is important to note that the anticancer activity can be highly dependent on the specific substitution pattern and the overall molecular structure.

Antimicrobial Activity

The antimicrobial potential of naphthalene derivatives is also an active area of research. The lipophilic nature of the naphthalene ring is thought to facilitate the disruption of microbial cell membranes.[3] While specific MIC (Minimum Inhibitory Concentration) values for bromo-nitronaphthalene derivatives are not widely available, related bromonaphthalene compounds have shown activity against a range of bacteria and fungi.

Table 3: Hypothetical Antimicrobial Activity of a Bromo-naphthalene Derivative

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

| Candida albicans | Fungus | 32 |

Note: The data in this table is hypothetical and based on the expected activity of bromonaphthalene derivatives as presented in a comparative analysis.[8]

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for bromo-nitronaphthalene derivatives are still under investigation. However, based on the activities of related compounds, several potential pathways can be proposed. For instance, some brominated compounds have been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9) by regulating the NF-κB and MAPK signaling pathways.[9][10]

Putative Modulation of the MAPK/NF-κB Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways are crucial regulators of inflammation, cell proliferation, and survival. Their dysregulation is often implicated in cancer and inflammatory diseases. A hypothetical mechanism by which a bromo-nitronaphthalene derivative could modulate this pathway is presented below.

In this proposed mechanism, the bromo-nitronaphthalene derivative inhibits the phosphorylation of key MAPK proteins, thereby preventing the activation of the IKK complex. This, in turn, prevents the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm in its inactive state. As a result, the transcription of pro-inflammatory and pro-survival genes is suppressed.

Conclusion

Bromo-nitronaphthalene derivatives represent a versatile class of compounds with a rich history in chemical synthesis and emerging potential in drug discovery. Their readily tunable physicochemical properties and demonstrated biological activities in related compound classes make them attractive scaffolds for the development of novel anticancer and antimicrobial agents. Further research is warranted to systematically evaluate the biological activities of a broader range of bromo-nitronaphthalene isomers and to elucidate their precise mechanisms of action. The detailed synthetic protocols and compiled data in this guide aim to facilitate such future investigations.

References

- 1. 1-bromo-2-nitronaphthalene CAS#: 4185-55-1 [m.chemicalbook.com]

- 2. Cas 67116-33-0,2-BROMO-3-NITRONAPHTHALENE | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 1-Bromo-8-nitronaphthalene (EVT-3184338) | 13658-56-5 [evitachem.com]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

In-Depth Technical Guide: 5-Bromo-8-nitronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a versatile intermediate in organic synthesis. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and summarizes its known applications, with a focus on its utility as a protective group.

Core Chemical and Physical Properties

5-Bromo-8-nitronaphthalene-1-carboxylic acid is a substituted naphthalene derivative with the chemical formula C₁₁H₆BrNO₄.[1][2] Its structure consists of a naphthalene core functionalized with a carboxylic acid group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 8-position. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable reagent in synthetic chemistry.[3]

Table 1: Physicochemical Properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrNO₄ | [1][2] |

| Molecular Weight | 296.07 g/mol | [3] |

| CAS Number | 65440-41-7 | [2][4] |

| Appearance | Yellow crystalline solid (predicted) | |

| Melting Point | Data not available in primary sources | |

| Boiling Point | Data not available in primary sources | |

| Solubility | Data not available in primary sources |

Synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

The synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is achieved in a two-step process starting from 1-naphthoic acid, with an overall yield of 78%.[5] The procedure involves an initial bromination followed by nitration.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-naphthoic acid

-

Materials: 1-naphthoic acid, N-bromosuccinimide (NBS), trifluoroacetic acid.

-

Procedure:

-

Dissolve 1-naphthoic acid in trifluoroacetic acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-Bromo-1-naphthoic acid.

-

Step 2: Synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

-

Materials: 5-Bromo-1-naphthoic acid, fuming nitric acid, sulfuric acid.

-

Procedure:

-

Carefully add 5-Bromo-1-naphthoic acid to a cooled mixture of fuming nitric acid and sulfuric acid.

-

Maintain the reaction temperature at 0°C while stirring.

-

After the addition is complete, allow the reaction to proceed at 0°C.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to yield 5-Bromo-8-nitronaphthalene-1-carboxylic acid.

-

Spectroscopic Data

Predicted Spectroscopic Characteristics:

-

¹H NMR: A complex aromatic region with signals corresponding to the naphthalene ring protons. The proton at the 2-position is expected to be a doublet, while the protons at the 3, 4, 6, and 7-positions will likely appear as multiplets.

-

¹³C NMR: Signals for the eleven carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atoms attached to the bromine, nitro, and carboxylic acid groups will show characteristic downfield shifts.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C-NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹, respectively).

-

Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 295 and 297 in a 1:1 ratio, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Organic Synthesis

The primary application of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is as a protecting group for alcohols, particularly in the context of the Mitsunobu reaction.[5] The steric strain between the substituents at the 1 and 8 positions of the naphthalene core facilitates the mild removal of this protecting group.[5]

Use as a Protecting Group for Alcohols

5-Bromo-8-nitronaphthalene-1-carboxylic acid can be used to protect primary and secondary alcohols under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate).[5] The resulting ester is stable under various reaction conditions.

Deprotection: The protecting group can be readily removed under mild reducing conditions, for example, using zinc dust in the presence of a proton source.[5] This selective removal is advantageous in multi-step syntheses.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or the interaction of 5-Bromo-8-nitronaphthalene-1-carboxylic acid with any signaling pathways. While some nitronaphthalene derivatives are known to exhibit toxicity, the biological profile of this particular compound remains to be investigated.[6]

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the two-step synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid.

Application as a Protecting Group

Caption: A diagram showing the use of 5-Bromo-8-nitronaphthalene-1-carboxylic acid as a protecting group for alcohols.

References

- 1. 5-Bromo-8-nitronaphthalene-1-carboxylic acid | C11H6BrNO4 | CID 12236000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-bromo-8-nitronaphthalene-1-carboxylic acid | 65440-41-7 [sigmaaldrich.com]

- 3. Buy 5-Bromo-8-nitronaphthalene-1-carboxylic acid (EVT-348322) | 65440-41-7 [evitachem.com]

- 4. 5-bromo-8-nitronaphthalene-1-carboxylic acid | 65440-41-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Profile of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-nitronaphthalene-1-carboxylic acid is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a naphthalene core functionalized with a carboxylic acid, a bromine atom, and a nitro group, dictates its physicochemical properties, including its solubility in various solvents.[1] Understanding the solubility profile of this compound is crucial for its synthesis, purification, formulation, and biological evaluation.

This technical guide provides a comprehensive overview of the predicted solubility of 5-Bromo-8-nitronaphthalene-1-carboxylic acid based on the general principles of organic chemistry and data from structurally related compounds. Due to a lack of specific experimental data in the public domain, this document focuses on a qualitative assessment and provides a detailed experimental protocol for determining its precise solubility.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₆BrNO₄[1] |

| Molecular Weight | 296.07 g/mol [1] |

| Melting Point | Approximately 260 °C[1] |

| Appearance | Likely a crystalline solid |

| pKa (Predicted) | 2-3 (due to the electron-withdrawing effects of the nitro and bromo groups) |

Predicted Solubility Profile

The solubility of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is governed by the interplay of its functional groups and the nature of the solvent. The large, nonpolar naphthalene core suggests poor solubility in water.[2] However, the presence of the polar carboxylic acid and nitro groups can impart some degree of solubility in polar organic solvents.[3][4] The carboxylic acid group also allows for significantly increased solubility in aqueous basic solutions due to the formation of a more soluble salt.[5]

The following table provides a qualitative prediction of the solubility of 5-Bromo-8-nitronaphthalene-1-carboxylic acid in a range of common solvents.

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large nonpolar naphthalene backbone dominates over the polar functional groups.[2] |

| Methanol, Ethanol | Slightly Soluble to Soluble | The hydroxyl group of the alcohol can hydrogen bond with the carboxylic acid and nitro groups. | |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents are highly polar and can effectively solvate the polar functional groups of the molecule. |

| Acetone, Acetonitrile | Slightly Soluble | These solvents are moderately polar and should show some ability to dissolve the compound. | |

| Nonpolar | Toluene, Hexane | Insoluble to Very Slightly Soluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds.[6] |

| Aqueous Basic | 5% Sodium Hydroxide | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[5] |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | The carboxylic acid will remain protonated, and the low pH will not enhance solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 5-Bromo-8-nitronaphthalene-1-carboxylic acid using the isothermal shake-flask gravimetric method.[7][8]

1. Materials and Equipment:

-

5-Bromo-8-nitronaphthalene-1-carboxylic acid

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

2. Procedure:

-

Preparation: Add an excess amount of 5-Bromo-8-nitronaphthalene-1-carboxylic acid to a series of vials, each containing a known volume or weight of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling). Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Gravimetric Analysis: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

3. Data Presentation:

Summarize all quantitative data into a clearly structured table, expressing solubility in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility via the gravimetric method.

References

- 1. Buy 5-Bromo-8-nitronaphthalene-1-carboxylic acid (EVT-348322) | 65440-41-7 [evitachem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buy 1-Bromo-8-nitronaphthalene (EVT-3184338) | 13658-56-5 [evitachem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

Molecular weight and formula of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a substituted naphthalene derivative with potential applications in chemical synthesis and drug development. Its distinct molecular structure, featuring electron-withdrawing nitro and bromo groups on the naphthalene core, imparts unique electronic and steric characteristics that make it a valuable intermediate.

Core Compound Data

The fundamental properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid are summarized below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrNO₄ | [1] |

| Molecular Weight | 296.07 g/mol | [1] |

| CAS Number | 65440-41-7 | [1][2] |

| IUPAC Name | 5-bromo-8-nitronaphthalene-1-carboxylic acid | |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

The synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is typically achieved through a two-step process involving the bromination of a naphthalene precursor followed by nitration.[1] A plausible and commonly employed synthetic route starts from 1-naphthoic acid.

Experimental Protocol:

Step 1: Bromination of 1-Naphthoic Acid to yield 5-Bromo-1-naphthoic acid

This procedure is based on established methods for the bromination of aromatic carboxylic acids.

-

Materials: 1-Naphthoic acid, N-Bromosuccinimide (NBS), concentrated sulfuric acid.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1-naphthoic acid in concentrated sulfuric acid at 0°C.

-

Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The crude 5-bromo-1-naphthoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 2: Nitration of 5-Bromo-1-naphthoic acid to yield 5-Bromo-8-nitronaphthalene-1-carboxylic acid

This step introduces the nitro group at the 8-position of the naphthalene ring.

-

Materials: 5-Bromo-1-naphthoic acid, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Carefully add 5-bromo-1-naphthoic acid to a flask containing cold (0-5°C) concentrated sulfuric acid and stir until dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 5-bromo-1-naphthoic acid, ensuring the temperature does not exceed 10°C.

-

After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period, monitoring by TLC.

-

Once the reaction is complete, pour the mixture over ice to precipitate the crude product.

-

Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry the product.

-

Purification of the final compound can be achieved by recrystallization, for instance, from a dimethylformamide (DMF)/water or toluene/heptane mixture, to yield pure 5-Bromo-8-nitronaphthalene-1-carboxylic acid.[1]

-

Analytical Characterization

The synthesized compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the substitution pattern on the naphthalene ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (around 12 ppm) in the ¹H NMR spectrum.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1710-1760 cm⁻¹), and the N-O stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).[4][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) would be appropriate.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis and analysis workflow for 5-Bromo-8-nitronaphthalene-1-carboxylic acid.

References

- 1. Buy 5-Bromo-8-nitronaphthalene-1-carboxylic acid (EVT-348322) | 65440-41-7 [evitachem.com]

- 2. 5-bromo-8-nitronaphthalene-1-carboxylic acid | 65440-41-7 [chemicalbook.com]

- 3. 5-bromo-8-nitronaphthalene-1-carboxylic acid | 65440-41-7 [sigmaaldrich.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

Methodological & Application

Synthesis Protocol for 5-Bromo-8-nitronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid, a valuable intermediate in organic synthesis and drug discovery. The protocol is divided into two main stages: the regioselective bromination of 1-naphthoic acid to yield 5-bromonaphthalene-1-carboxylic acid, followed by the nitration of this intermediate to produce the final product.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 1-Naphthoic acid | Reagent | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | Reagent | Acros Organics |

| Acetonitrile | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Sodium Sulfite | Anhydrous | J.T. Baker |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Magnesium Sulfate | Anhydrous | EMD Millipore |

| Concentrated Sulfuric Acid (98%) | ACS Grade | BDH |

| Concentrated Nitric Acid (70%) | ACS Grade | EMD Millipore |

| Ethanol (95%) | Reagent | Decon Labs |

| Deionized Water | - | - |

| Ice | - | - |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Experimental Protocols

Step 1: Synthesis of 5-Bromonaphthalene-1-carboxylic acid

This procedure is based on the regioselective bromination of an activated aromatic system.[1] The carboxylic acid group in 1-naphthoic acid directs the electrophilic substitution to the 5- and 8-positions. Careful control of the reaction conditions can favor the formation of the 5-bromo isomer.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromonaphthalene-1-carboxylic acid.

Step 2: Synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

This protocol utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 8-position of the naphthalene ring. The strong directing effect of the carboxylic acid group and the steric hindrance at the 4-position favor nitration at the 8-position.

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid (98%) to 5-bromonaphthalene-1-carboxylic acid (1.0 eq) while stirring. Continue stirring until the solid is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (70%) (1.1 eq) to concentrated sulfuric acid (98%) (2.0 eq) with cooling in an ice bath.

-